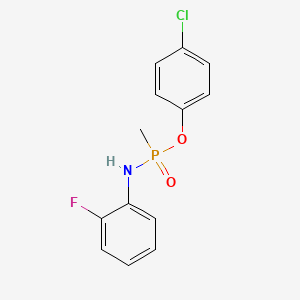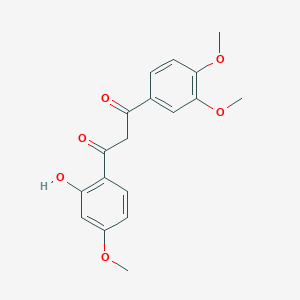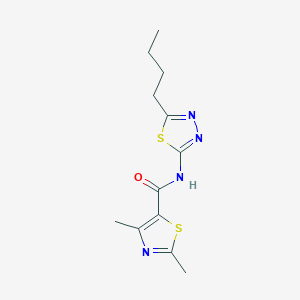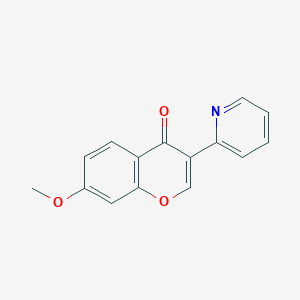![molecular formula C19H23N3O2S B5623980 1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5623980.png)
1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is part of a broader class of chemically synthesized molecules designed for pharmacological evaluation. While the specific molecule you've asked about isn't directly referenced in the papers found, related compounds with similar structural motifs, such as piperazine derivatives, have been synthesized and evaluated for various pharmacological activities. These molecules are of interest due to their potential biological activities and are synthesized through multi-step chemical processes involving reactions like Claisen-Schmidt condensation, Mannich reactions, and others, depending on the structural requirements of the final compound.
Synthesis Analysis
The synthesis of related compounds typically involves several key steps starting from basic chemical precursors. For instance, derivatives of 1-methyl piperazine have been synthesized by reacting with different aromatic aldehydes or ketones, followed by cyclization and further functionalization to achieve the desired molecular structure. These methods highlight the versatility of chemical synthesis in generating complex molecules with potential therapeutic activities.
Molecular Structure Analysis
Molecular structure analysis of these compounds is primarily performed using spectroscopic methods such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). These techniques provide detailed information on the molecular framework and functional groups present, confirming the successful synthesis of the target compounds. X-ray crystallography may also be employed to determine the precise three-dimensional arrangement of atoms within a compound, offering insights into its potential interaction mechanisms with biological targets.
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, reflective of their functional groups. For instance, reactions involving the piperazine moiety can lead to the formation of new derivatives with altered biological activities. The chemical properties of these compounds, such as reactivity and stability, are influenced by their molecular structure, with specific functional groups being susceptible to nucleophilic attacks, oxidation, and other chemical transformations.
Physical Properties Analysis
The physical properties of these molecules, including solubility, melting point, and crystalline structure, are crucial for their pharmacological application. These properties can affect the compound's bioavailability, distribution, and overall efficacy. Characterization of physical properties is typically conducted using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
Chemical Properties Analysis
The chemical stability, reactivity, and interactions of these compounds can be analyzed through various chemical assays and spectroscopic methods. The presence of specific functional groups dictates their reactivity patterns, which is essential for understanding their mechanism of action, metabolism, and potential toxicity.
References:
- Kumar et al. (2017). Design, synthesis, and pharmacological evaluation of some novel derivatives (J. Kumar et al., 2017).
- Ahmed et al. (2017). Synthesis, characterization, and anti-inflammatory activity (Aejaz Ahmed et al., 2017).
- Parveen et al. (2017). Synthesis, estrogen receptor binding affinity, and molecular docking (I. Parveen et al., 2017).
属性
IUPAC Name |
3,4-dihydro-2H-chromen-3-yl-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-14-20-17(13-25-14)11-21-6-8-22(9-7-21)19(23)16-10-15-4-2-3-5-18(15)24-12-16/h2-5,13,16H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHBAEVPJZWAMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)C(=O)C3CC4=CC=CC=C4OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(pyridin-4-ylmethyl)-9-(3-pyridin-4-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5623924.png)

![4-{[4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazin-1-yl]acetyl}morpholine](/img/structure/B5623931.png)
![N-[(4-chlorophenyl)sulfonyl]-2-cyanoacetamide](/img/structure/B5623932.png)

![N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B5623940.png)
![N-[(1R,2R)-2-(benzyloxy)cyclohexyl]-5-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B5623941.png)
![5-(5-bromo-2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5623949.png)
![N-[3-(trifluoromethyl)phenyl]-1H-benzimidazole-5-carboxamide](/img/structure/B5623963.png)
![N-benzyl-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5623966.png)
![N-[2-(methylsulfonyl)ethyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B5623982.png)

![3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5623987.png)